1-(Boc-amino-acetyl)-pyrrolidine
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Overview
Description
1-(Boc-amino-acetyl)-pyrrolidine, or BAP, is an organic compound derived from pyrrolidine and is used in a variety of scientific and industrial applications. It is a versatile compound that has been used in the synthesis of a variety of organic compounds and as a reagent in organic reactions. BAP has also been used in the synthesis of peptides and other biological molecules, and in the study of biological systems. We will also discuss the potential future directions of BAP research.
Scientific Research Applications
Inhibitors of Transglutaminase
“1-(Boc-amino-acetyl)-pyrrolidine” is used in the development of inhibitors of transglutaminase enzymes . Transglutaminases are a group of enzymes that modify proteins by mediating an acyl-transfer reaction between the y-carboxamide group of peptide-bound glutamine and a primary amine . This reaction results in post-translational modification, either through protein crosslinking or modification of the peptide glutamine by crosslinking to a primary amine .
Pharmaceutical Research
This compound is also used in pharmaceutical research . It is particularly useful in the treatment of diseases or conditions which are responsive to treatment with an inhibitor of a transglutaminase .
Chemical Synthesis
“1-(Boc-amino-acetyl)-pyrrolidine” is used in chemical synthesis . However, the specific details of its use in this field are not readily available.
Molecular Biology
In the field of molecular biology, this compound is used in the study of transglutaminases . These enzymes are capable of modifying proteins, which is a key process in molecular biology .
Medicinal Chemistry
In medicinal chemistry, “1-(Boc-amino-acetyl)-pyrrolidine” is used in the development of new drugs . It is particularly useful in the development of drugs that inhibit transglutaminase enzymes .
Drug Discovery
This compound plays a role in drug discovery . It is used in the development of new drugs, particularly those that target transglutaminase enzymes .
Mechanism of Action
Target of Action
It’s known that boc-amino acids like boc-gly-gly-oh are commonly used as amino acid protecting groups in peptide synthesis .
Mode of Action
1-(Boc-amino-acetyl)-pyrrolidine, as a Boc-protected amino acid, acts as a protecting group for amino acids during peptide synthesis . It prevents unwanted side reactions from occurring at the amino group of the amino acid, allowing for controlled peptide chain elongation .
Biochemical Pathways
In the context of peptide synthesis, the compound plays a crucial role in facilitating the formation of peptide bonds without unwanted side reactions .
Pharmacokinetics
As a chemical used in peptide synthesis, its bioavailability would largely depend on the specific context of its use .
Result of Action
The primary result of the action of 1-(Boc-amino-acetyl)-pyrrolidine is the successful synthesis of peptides without unwanted side reactions . By protecting the amino group of amino acids, it allows for the controlled elongation of the peptide chain .
Action Environment
The action, efficacy, and stability of 1-(Boc-amino-acetyl)-pyrrolidine can be influenced by various environmental factors. For instance, it is stable under normal temperatures but may degrade under high temperatures, direct sunlight, or humid environments . Therefore, proper storage and handling conditions are crucial for maintaining its efficacy and stability .
properties
IUPAC Name |
tert-butyl N-(2-oxo-2-pyrrolidin-1-ylethyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)12-8-9(14)13-6-4-5-7-13/h4-8H2,1-3H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZAHFKXYHADASJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)N1CCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Boc-amino-acetyl)-pyrrolidine |
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